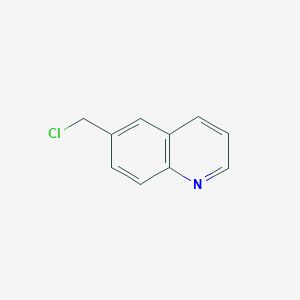

6-(氯甲基)喹啉

描述

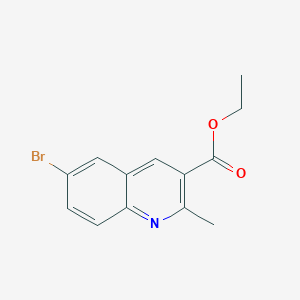

6-(Chloromethyl)quinoline is a chemical compound that serves as a key intermediate in the synthesis of various quinoline derivatives. These derivatives are of significant interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of extensive research. A highly enantioselective synthesis of quinolines, which could potentially be adapted for the synthesis of 6-(chloromethyl)quinoline, was demonstrated using a cationic BINAP-palladium(II) complex, yielding products with a quaternary carbon center or a spiro-ring in quantitative yield and high enantiomeric excess . Another approach for synthesizing quinoline derivatives involves a three-step one-pot synthesis from ethyl 6-chloro-2-(chloromethyl) quinoline-3-carboxylate, which could be a precursor for 6-(chloromethyl)quinoline .

Molecular Structure Analysis

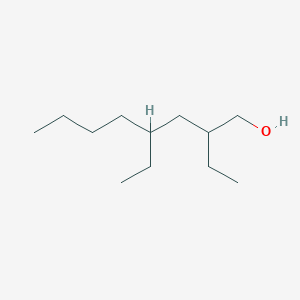

The molecular structure of 6-(chloromethyl)quinoline is characterized by the presence of a chloromethyl group attached to the six-membered quinoline ring. This structural feature is crucial for its reactivity and the formation of various quinoline derivatives. The structure of related compounds has been elucidated using spectroscopic methods such as mass spectrometry and NMR .

Chemical Reactions Analysis

6-(Chloromethyl)quinoline can undergo various chemical reactions due to the presence of the reactive chloromethyl group. For instance, it can react with amines to form aminopropyl derivatives, as shown in the synthesis of 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxalines . Additionally, the chloromethyl group can participate in cyclocondensation reactions to form complex heterocyclic structures , .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(chloromethyl)quinoline derivatives are influenced by the substituents on the quinoline ring. These properties are essential for determining the compound's suitability for various applications. The physicochemical and spectral characteristics of related compounds have been determined and discussed, providing insights into the behavior of these molecules .

科学研究应用

喹啉衍生物的合成

6-(氯甲基)喹啉作为合成新型喹啉衍生物的关键起始物质。例如,它已被用于(E)-6-氯-2-(芳基/杂环基乙烯基)喹啉-3-羧酸衍生物的一锅法合成,这些衍生物是进一步药物化学开发的潜在候选物(Li, Wang, & Zou, 2017)。

金属配合物的开发

6-(氯甲基)喹啉在金属配合物的形成中起着至关重要的作用。这些配合物,如从seco-6-azaCBI-TMI及其类似物制备的配合物,已显示出作为DNA小沟烷化剂的前药的潜力,显示出对细胞毒性的显著减弱和对低氧细胞的选择性(Milbank et al., 2009)。

防腐蚀

喹啉衍生物,包括6-(氯甲基)喹啉,已被研究其防腐蚀性能。这些衍生物在金属表面上表现出优异的抑制效果,使它们成为保护金属免受溶解的潜在候选物(Lgaz et al., 2017)。

非线性光学研究

已经探索了6-(氯甲基)喹啉衍生物的非线性光学(NLO)性质。研究表明,这些化合物可能在技术相关应用中具有前景,例如在OLED和其他电子设备材料的开发中(Khalid等,2019)。

防腐剂特性

早期研究已调查了喹啉衍生物的防腐剂特性,包括从6-(氯甲基)喹啉衍生的那些。这些衍生物显示出有效的抗菌特性,可在医疗应用中发挥作用(Browning, Cohen, Ellingworth, & Gulbransen, 1926)。

光伏材料的开发

6-(氯甲基)喹啉的衍生物已被用于有机-无机光电二极管器件的制备。这些材料表现出光伏特性,突显了它们在可再生能源领域的潜力(Zeyada, El-Nahass, & El-Shabaan, 2016)。

抗癌研究

喹啉衍生物,包括从6-(氯甲基)喹啉合成的那些,已被研究其潜在的抗癌活性。这些化合物在抑制癌细胞系方面表现出有希望的结果,使它们成为在癌症治疗中进一步探索的候选物(Gayathri et al., 2017)。

DNA相互作用研究

已经探索了6-(氯甲基)喹啉衍生物与DNA相互作用的能力。这种相互作用对于理解这些化合物如何影响生物过程至关重要,例如在疟疾和其他疾病治疗中。研究表明,某些喹啉药物可以结合DNA,影响其功能,并为潜在的治疗应用提供见解(Cohen & Yielding, 1965)。

作用机制

Target of Action

6-(Chloromethyl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities. Quinolines have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . .

Mode of Action

The mode of action of quinoline derivatives is generally through the inhibition of key enzymes or receptors in the target organism. For instance, some quinoline derivatives have been found to inhibit DNA gyrase and Topoisomerase IV, which are essential for DNA and RNA synthesis . .

Biochemical Pathways

Quinoline derivatives can affect various biochemical pathways. For instance, they can interfere with DNA synthesis by inhibiting DNA gyrase and Topoisomerase IV . They can also affect other pathways depending on their specific targets.

Pharmacokinetics

The pharmacokinetics of quinoline derivatives can vary widely. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly affect the bioavailability of these compounds. For instance, chloroquine, a quinoline derivative, has an absorption rate ranging from 78 to 90% with peak plasma concentration from 1 to 6 hours . .

Result of Action

The result of the action of quinoline derivatives can be diverse, depending on their specific targets and mode of action. For instance, some quinoline derivatives have been found to inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness . .

Action Environment

The action of quinoline derivatives can be influenced by various environmental factors. For instance, pH and ionic strength can affect the solubility of quinoline, which in turn can influence its action, efficacy, and stability . .

安全和危害

6-(Chloromethyl)quinoline is considered harmful . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding breathing vapors or mists, and washing thoroughly after handling .

属性

IUPAC Name |

6-(chloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNGWZDUQKEARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CCl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562780 | |

| Record name | 6-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Chloromethyl)quinoline | |

CAS RN |

2644-82-8 | |

| Record name | 6-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl bis[(naphthalen-1-yl)methyl]propanedioate](/img/structure/B1356028.png)

![N-[2-(propylamino)ethyl]isoquinoline-5-sulfonamide](/img/structure/B1356033.png)

![1-[4-(Ethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1356056.png)